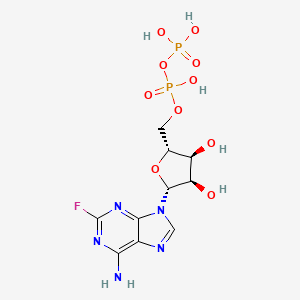
5-甲基色胺盐酸盐
描述
5-Methyltryptamine hydrochloride: is a methylated derivative of tryptamine, a naturally occurring monoamine alkaloid. It is known for its role as a weak antagonist of 5-Hydroxytryptamine (serotonin) and has applications in various scientific research fields . The compound’s molecular formula is C11H14N2 · HCl, and it has a molecular weight of 210.70 g/mol .
科学研究应用
5-Methyltryptamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reactant in the synthesis of kinesin spindle protein inhibitors.
- Employed in intramolecular furan Diels-Alder reactions and Pictet-Spengler-like reactions .
Biology:
- Studied for its effects on phosphoinositide metabolism in biological systems.
- Used as an internal standard in the determination of urinary metabolites .
Medicine:
- Investigated for its potential role in modulating serotonin receptors and related pathways.
- Explored as a potential therapeutic agent in neuropharmacology .
Industry:
作用机制
Target of Action
5-Methyltryptamine hydrochloride, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
As a full agonist, 5-MT binds to the serotonin receptors and activates them, mimicking the action of serotonin . This activation triggers a series of biochemical reactions that lead to the physiological responses associated with these receptors .
Biochemical Pathways
These may include the regulation of mood, appetite, sleep, and other cognitive functions .
Pharmacokinetics
It’s known that 5-mt is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of 5-MT.
Result of Action
The molecular and cellular effects of 5-MT’s action are likely to be diverse, given the wide range of physiological processes regulated by the serotonin receptors it targets . .
生化分析
Biochemical Properties
5-Methyltryptamine hydrochloride is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. 5-Methyltryptamine hydrochloride serves as a substrate for both MAO-A and MAO-B, leading to its breakdown into corresponding metabolites . Additionally, it has been observed to influence the activity of phospholipase C, an enzyme involved in the hydrolysis of phosphoinositides, thereby affecting intracellular signaling pathways .
Cellular Effects
5-Methyltryptamine hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involving serotonin receptors. By acting as an agonist at these receptors, 5-Methyltryptamine hydrochloride can influence gene expression and cellular metabolism . In neuronal cells, it may alter neurotransmitter release and uptake, thereby impacting synaptic transmission and overall brain function .
Molecular Mechanism
At the molecular level, 5-Methyltryptamine hydrochloride exerts its effects through binding interactions with specific receptors and enzymes. It acts as an agonist at serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes . This binding leads to the activation of downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide turnover . Additionally, 5-Methyltryptamine hydrochloride can inhibit or activate certain enzymes, such as MAO, thereby modulating the levels of other neurotransmitters and affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyltryptamine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that 5-Methyltryptamine hydrochloride can induce changes in cellular function over time, including alterations in gene expression and metabolic activity . Long-term exposure to the compound may lead to adaptive responses in cells, potentially affecting their overall physiology .
Dosage Effects in Animal Models
The effects of 5-Methyltryptamine hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit mild stimulatory effects on the central nervous system, enhancing alertness and cognitive function . At higher doses, it can induce adverse effects, including neurotoxicity and behavioral changes . Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Methyltryptamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by MAO enzymes, leading to the formation of corresponding aldehydes and acids . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence the levels of other metabolites and affect overall metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Methyltryptamine hydrochloride is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or be actively transported by specific transporters . Once inside the cell, the compound may interact with binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methyltryptamine hydrochloride can impact its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and mitochondria . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to particular organelles . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyltryptamine hydrochloride can be synthesized from 5-Methylindole through several synthetic routes. One common method involves the reaction of 5-Methylindole with ethylamine under specific conditions to form 5-Methyltryptamine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production methods for 5-Methyltryptamine hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
化学反应分析
Types of Reactions: 5-Methyltryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole compounds.
相似化合物的比较
Tryptamine: A naturally occurring monoamine alkaloid with a similar structure but lacking the methyl group at the 5-position.
5-Methoxytryptamine: A derivative with a methoxy group at the 5-position, known for its role in melatonin synthesis.
5-Hydroxytryptamine (Serotonin): A neurotransmitter with a hydroxyl group at the 5-position, playing a crucial role in mood regulation
Uniqueness: 5-Methyltryptamine hydrochloride is unique due to its specific methylation at the 5-position, which imparts distinct chemical and biological properties. This modification influences its interaction with serotonin receptors and its role in various chemical reactions, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDFGBPJGEYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1821-47-2 (Parent) | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40143627 | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-95-3 | |
| Record name | 1H-Indole-3-ethanamine, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)








![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)


![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
